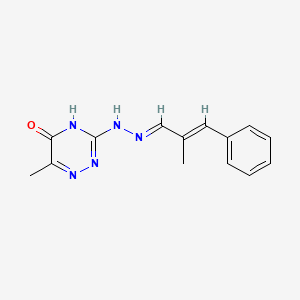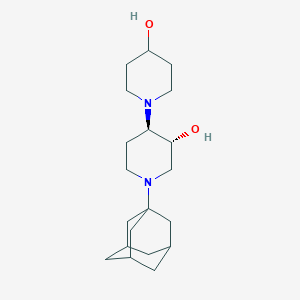![molecular formula C19H28N2O4 B6138460 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol](/img/structure/B6138460.png)
3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol, also known as carvedilol, is a medication used to treat high blood pressure, heart failure, and left ventricular dysfunction. It is a non-selective beta blocker and alpha-1 blocker, meaning it blocks the effects of adrenaline and noradrenaline on both beta and alpha receptors. Carvedilol was first approved by the FDA in 1995 and has since become a widely prescribed medication.
作用机制
Carvedilol works by blocking the effects of adrenaline and noradrenaline on both beta and alpha receptors. This leads to a decrease in heart rate and blood pressure, as well as a reduction in the workload of the heart. It also has antioxidant properties and may reduce inflammation in the body.
Biochemical and Physiological Effects:
Carvedilol has been shown to have a number of biochemical and physiological effects, including reducing heart rate and blood pressure, improving cardiac function, reducing oxidative stress, and reducing inflammation. It has also been shown to have a protective effect on the heart, reducing the risk of heart failure and other cardiovascular diseases.
实验室实验的优点和局限性
One advantage of using 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol in lab experiments is its well-established safety profile and widespread use in clinical practice. This makes it a relatively low-risk option for researchers. However, one limitation is that its effects are not specific to a particular receptor or pathway, which can make it difficult to isolate its effects in experiments.
未来方向
There are a number of potential future directions for research on 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol. One area of interest is its potential use in the treatment of other conditions, such as diabetes or neurodegenerative diseases. Another area of interest is the development of new formulations or delivery methods for 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol, which could improve its efficacy or reduce side effects. Finally, further research is needed to better understand the mechanisms underlying 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol's effects and to identify potential new targets for therapeutic intervention.
合成方法
Carvedilol can be synthesized through a multi-step process involving the reaction of several key intermediates. The first step involves the reaction of 2,3-epoxy-1-propanol with 4-(1-pyrrolidinylcarbonyl)phenol to form 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-hydroxybutyl}-1,2-epoxypropane. This intermediate is then reacted with piperidine to form the final product, 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol.
科学研究应用
Carvedilol has been extensively studied in both animal and human models for its potential therapeutic benefits. It has been shown to improve cardiac function and reduce mortality in patients with heart failure, as well as improve left ventricular function in patients with left ventricular dysfunction. It has also been studied for its potential anti-inflammatory effects and its ability to reduce oxidative stress.
属性
IUPAC Name |
[4-[1-(2,3-dihydroxypropyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c22-14-16(23)13-20-11-7-18(8-12-20)25-17-5-3-15(4-6-17)19(24)21-9-1-2-10-21/h3-6,16,18,22-23H,1-2,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDBBNRDVLLDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[1-(2,3-Dihydroxypropyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-[2-(2-furyl)vinyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6138383.png)
![(1S*,4S*)-2-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6138387.png)
![2-(3-nitrophenoxy)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B6138395.png)

![6-{1-[(2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6138424.png)
![methyl 4-{[3-(3-chlorobenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B6138431.png)


![2-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6138454.png)
![3-[(3-methoxy-1-piperidinyl)carbonyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6138468.png)
![2-(4-{2-[(2-methoxyphenyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-4-oxobutyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6138473.png)


![1-[3-(2-{[cyclohexyl(methyl)amino]methyl}-4-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6138490.png)